molecular formula C10H9F3O2 B1390453 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid CAS No. 1000544-72-8

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

Cat. No. B1390453
M. Wt: 218.17 g/mol
InChI Key: GDCOLUWREQNZSM-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is a chemical compound that has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . It undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Synthesis Analysis

The synthesis of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid involves several steps. The reaction output can be purified by extraction and distillation under reduced pressure rather than column chromatography, and the product could be used directly in the next hydrolysis reaction .


Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid is represented by the formula C10H9F3O2 . The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) .


Chemical Reactions Analysis

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid include a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C . It has a molar refractivity of 42.3±0.3 cm3 and a molar volume of 150.4±3.0 cm3 .

Safety And Hazards

The safety information for 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 . It is classified as an irritant and may cause harm if ingested or inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

2-[4-methyl-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCOLUWREQNZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674005
Record name [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-3-(trifluoromethyl)phenyl)acetic acid

CAS RN

1000544-72-8
Record name [4-Methyl-3-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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